
N-hydroxy-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADS-100380 is a chemical compound with the molecular formula C10H8F3N3O2S. It is characterized by its unique structure, which includes a pyrazole ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADS-100380 involves multiple steps, starting with the preparation of the pyrazole and thiophene rings. These rings are then linked through a series of reactions that include nucleophilic substitution and cyclization. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The final product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ADS-100380 is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
ADS-100380 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of ADS-100380 .
Scientific Research Applications
ADS-100380 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: ADS-100380 is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ADS-100380 involves its interaction with specific molecular targets. One of the primary targets is histone deacetylase 1 (HDAC1), an enzyme involved in the regulation of gene expression. By inhibiting HDAC1, ADS-100380 can alter the acetylation status of histones, leading to changes in gene expression and subsequent cellular effects. This mechanism is particularly relevant in the context of cancer, where dysregulated gene expression plays a critical role .
Comparison with Similar Compounds
Similar Compounds
ADS-100381: Similar structure but lacks the trifluoromethyl group.
ADS-100382: Contains an additional methoxy group on the pyrazole ring.
ADS-100383: Features a different substitution pattern on the thiophene ring.
Uniqueness
ADS-100380 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C10H8F3N3O2S |
|---|---|
Molecular Weight |
291.25 g/mol |
IUPAC Name |
N-hydroxy-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H8F3N3O2S/c1-16-5(4-8(14-16)10(11,12)13)6-2-3-7(19-6)9(17)15-18/h2-4,18H,1H3,(H,15,17) |
InChI Key |
CBAUPWKIZUBNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



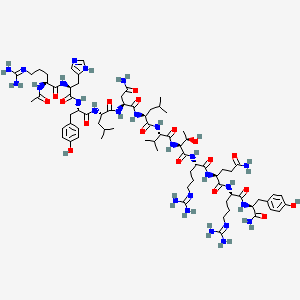
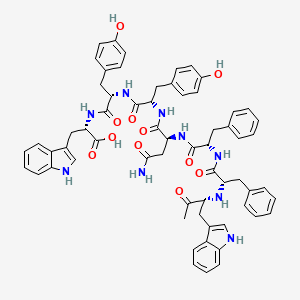
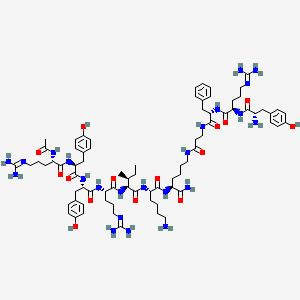

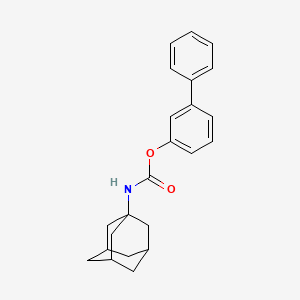
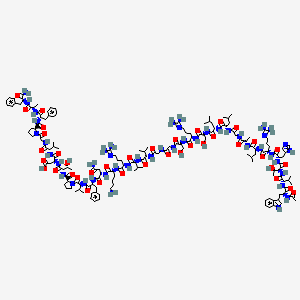
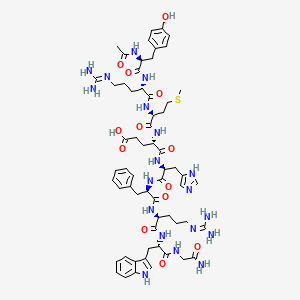
![Ac-WVTH[Cit]LAGLLSRSGGVVRKNFVPTDVGPFAF-NH2](/img/structure/B10846473.png)
![Ac-YR[CEH(pF-dF)RWC]-NH2](/img/structure/B10846481.png)
![3-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1,3-dihydroxybutylidene)amino]-1-hydroxy-3-sulfanylpropylidene]amino]-5-carbamimidamido-1-hydroxypentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1-hydroxypropylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-4-[1,5-dihydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(1-methoxy-3-methyl-1-oxopentan-2-yl)imino-3-sulfanylpropan-2-yl]imino-3-methylbutan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-5-iminopentan-2-yl]imino-4-hydroxybutanoic acid](/img/structure/B10846484.png)
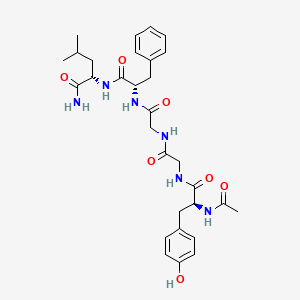

![Ac-YR[CEHFRWC]-NH2](/img/structure/B10846494.png)
